molecular formula C18H25NO2S2 B8609085 2,6-Di-tert-butyl-4-[2-(methanesulfinyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-73-2

2,6-Di-tert-butyl-4-[2-(methanesulfinyl)-1,3-thiazol-4-yl]phenol

Cat. No. B8609085
CAS RN: 84217-73-2
M. Wt: 351.5 g/mol
InChI Key: YZIHOHWUGQMIEU-UHFFFAOYSA-N
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Patent
US04636516

Procedure details

In 5 ml of chloroform was dissolved 0.8 g of 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-methylthiothiazole and then 0.4 g of m-chloroperbenzoic acid (80%) was added portionwise to the solution with stirring. After 30 minutes since then, the reaction mixture was washed with an aqueous 5% sodium hydrogencarbonate solution and the chloroform layer was concentrated. The crystals thus obtained were recrystallized from hexane to provide 0.45 g of 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-methylsulfinylthiazole.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:16]2[N:17]=[C:18]([S:21][CH3:22])[S:19][CH:20]=2)[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].ClC1C=CC=C(C(OO)=[O:31])C=1>C(Cl)(Cl)Cl>[C:12]([C:9]1[CH:8]=[C:7]([C:16]2[N:17]=[C:18]([S:21]([CH3:22])=[O:31])[S:19][CH:20]=2)[CH:6]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[C:10]=1[OH:11])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=1N=C(SC1)SC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 30 minutes since then, the reaction mixture was washed with an aqueous 5% sodium hydrogencarbonate solution
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the chloroform layer was concentrated
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=1N=C(SC1)S(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.